molecular formula C23H16N2OS B2479786 N-[(2E)-3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]naphthalene-1-carboxamide CAS No. 477504-31-7

N-[(2E)-3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]naphthalene-1-carboxamide

Cat. No.: B2479786
CAS No.: 477504-31-7
M. Wt: 368.45
InChI Key: JTPZVHMSHWJENO-WCWDXBQESA-N
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Description

N-[(2E)-3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]naphthalene-1-carboxamide is a complex organic compound featuring a thiazole ring fused with a naphthalene structure. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties .

Mechanism of Action

Biochemical Pathways

It is known that the compound is an important raw material for the synthesis of spectrum sensitization added dye in the photosensitive material industry . This suggests that it may play a role in the light absorption and color sensitivity pathways.

Result of Action

It is known that the compound is used in the photosensitive material industry to enhance and improve color film feeling red rock’s light sensitivity and color sensitivity . This suggests that it may have effects on the light absorption and color sensitivity of these materials.

Biochemical Analysis

Biochemical Properties

The biochemical properties of (E)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-1-naphthamide are not fully understood yet. Thiazole derivatives, to which this compound belongs, are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary, but they often involve binding to active sites or allosteric sites, influencing the activity of the biomolecule .

Cellular Effects

The effects of (E)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-1-naphthamide on cellular processes are not well-documented. Thiazole derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . These effects can vary depending on the specific compound and the type of cell.

Molecular Mechanism

The molecular mechanism of action of (E)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-1-naphthamide is not fully known. Thiazole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of (E)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-1-naphthamide in laboratory settings are not well-documented. Thiazole derivatives are generally stable compounds, and their effects on cellular function can be observed in both in vitro and in vivo studies over time .

Dosage Effects in Animal Models

The effects of (E)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-1-naphthamide at different dosages in animal models are not well-documented. Thiazole derivatives are known to exhibit dose-dependent effects, with potential toxic or adverse effects at high doses .

Metabolic Pathways

The metabolic pathways involving (E)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-1-naphthamide are not well-documented. Thiazole derivatives are known to interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of (E)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-1-naphthamide within cells and tissues are not well-documented. Thiazole derivatives are known to interact with various transporters or binding proteins, potentially affecting their localization or accumulation .

Subcellular Localization

The subcellular localization of (E)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-1-naphthamide is not well-documented. Thiazole derivatives may be directed to specific compartments or organelles based on any targeting signals or post-translational modifications .

Preparation Methods

The synthesis of N-[(2E)-3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]naphthalene-1-carboxamide typically involves multi-step reactions starting from readily available precursorsIndustrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve high yields and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

N-[(2E)-3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]naphthalene-1-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar compounds include other thiazole derivatives such as:

    Sulfathiazole: Known for its antimicrobial properties.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal agent.

    Bleomycine: An antineoplastic drug.

    Tiazofurin: Another antineoplastic agent.

N-[(2E)-3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]naphthalene-1-carboxamide stands out due to its unique combination of the thiazole and naphthalene structures, which may confer distinct biological activities and chemical reactivity .

Properties

IUPAC Name

N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N2OS/c1-25-20-14-13-16-8-3-5-11-18(16)21(20)27-23(25)24-22(26)19-12-6-9-15-7-2-4-10-17(15)19/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTPZVHMSHWJENO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C3=CC=CC=C3C=C2)SC1=NC(=O)C4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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